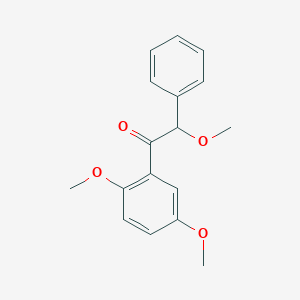
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one is an organic compound with a complex structure that includes both methoxy and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable reagent. One common method involves the use of nitromethane under alkaline conditions to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol, which is then reduced using a boron reductant to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process generally involves the same synthetic route as described above but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on serotonin receptors in the brain, similar to other phenylisopropylamine derivatives . This interaction can modulate neurotransmitter release and receptor activity, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxyphenethylamine (2C-H): Shares the dimethoxyphenyl structure but differs in its side chain.
2,5-Dimethoxy-4-bromophenethylamine (2C-B): Similar structure with an additional bromine atom, known for its psychoactive properties.
Midodrine: A prodrug that forms an active metabolite acting on α1-adrenergic receptors.
Uniqueness
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one is unique due to its specific combination of methoxy and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89654-23-9 |
|---|---|
Fórmula molecular |
C17H18O4 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-2-methoxy-2-phenylethanone |
InChI |
InChI=1S/C17H18O4/c1-19-13-9-10-15(20-2)14(11-13)16(18)17(21-3)12-7-5-4-6-8-12/h4-11,17H,1-3H3 |
Clave InChI |
LCNNTPVXCXXGEV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(=O)C(C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


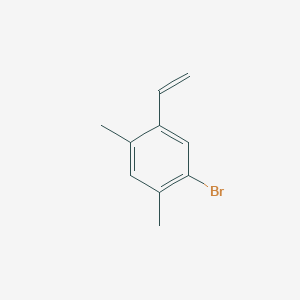
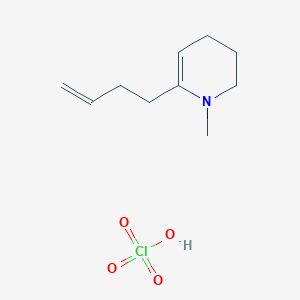
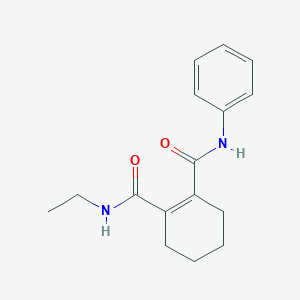


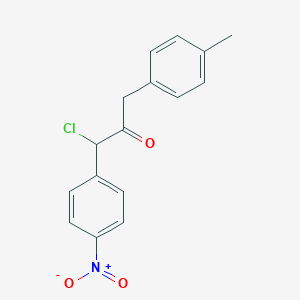
![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)

![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
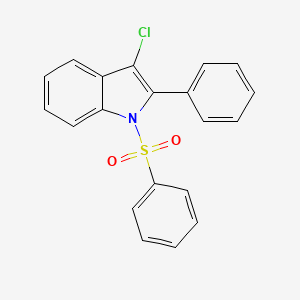

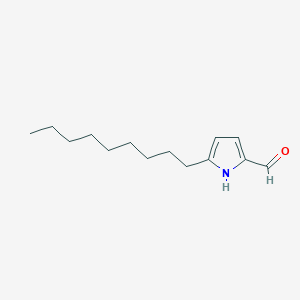
![Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-](/img/structure/B14379390.png)
